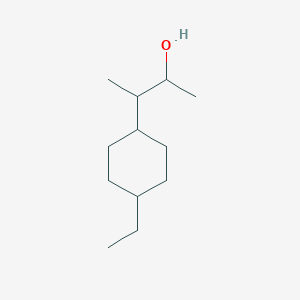
3-(4-Ethylcyclohexyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylcyclohexyl)butan-2-ol is an organic compound classified as a secondary alcohol It consists of a butan-2-ol backbone with a 4-ethylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylcyclohexyl)butan-2-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide, followed by reduction to form 4-ethylcyclohexanol. This intermediate is then subjected to a Grignard reaction with butan-2-one to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursors. The use of high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum can facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylcyclohexyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Ethylcyclohexyl)butan-2-one or 3-(4-Ethylcyclohexyl)butanoic acid.
Reduction: 3-(4-Ethylcyclohexyl)butane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethylcyclohexyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(4-Ethylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes. The compound’s effects are mediated through its ability to modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylcyclohexyl)butan-2-ol
- 3-(4-Propylcyclohexyl)butan-2-ol
- 3-(4-Isopropylcyclohexyl)butan-2-ol
Uniqueness
3-(4-Ethylcyclohexyl)butan-2-ol is unique due to its specific ethyl substituent on the cyclohexyl ring, which imparts distinct chemical and physical properties
Biological Activity
3-(4-Ethylcyclohexyl)butan-2-ol, a secondary alcohol, has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique ethyl substituent on the cyclohexyl ring, which influences its chemical and physical properties. The compound can undergo various transformations, including oxidation to form 3-(4-Ethylcyclohexyl)butan-2-one or 3-(4-Ethylcyclohexyl)butanoic acid, and reduction to yield 3-(4-Ethylcyclohexyl)butane.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding, influencing enzyme activity and various biochemical pathways. This modulation can affect metabolic processes and potentially lead to therapeutic outcomes.
Biological Activity Overview
The compound has been investigated for several biological activities:
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to or derived from this compound:
- Antifungal Studies : A comparative study on structurally similar compounds revealed that certain derivatives exhibited significant antifungal activity against A. flavus, with an LC50 value of 230 µg/mL noted for extracts containing bioactive metabolites . This suggests that similar mechanisms may be applicable to this compound.
- Pharmacological Potential : Investigations into the pharmacological profiles of related compounds have shown promise in treating substance use disorders, highlighting the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound | Antifungal Activity (EC50 µg/mL) | Notable Properties |
|---|---|---|
| 3-(4-Methylcyclohexyl)butan-2-ol | 10.85 - 15.89 | Moderate antifungal activity |
| 3-(4-Propylcyclohexyl)butan-2-ol | Varies | Potentially higher lipophilicity |
| This compound | Under investigation | Unique ethyl substituent impacts activity |
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C12H24O/c1-4-11-5-7-12(8-6-11)9(2)10(3)13/h9-13H,4-8H2,1-3H3 |
InChI Key |
XGGBZJOZNSJZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















